![molecular formula C14H15ClN4O2 B2874774 1-(3-chlorophenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1326817-98-4](/img/structure/B2874774.png)
1-(3-chlorophenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
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Description
1-(3-chlorophenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C14H15ClN4O2 and its molecular weight is 306.75. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
1-(3-chlorophenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide, a compound related to the triazole class, has been researched for its potential antitumor properties. Studies have shown that derivatives of the triazole class, including those with chlorophenyl groups, can exhibit curative activity against certain types of leukemia, suggesting their potential as broad-spectrum antitumor agents (Stevens et al., 1984).
Antifungal Evaluation
Triazole derivatives have been extensively studied for their antifungal properties. Research demonstrates that halogen-substituted triazoles, similar in structure to the compound , show significant antifungal activity against various Candida species. This indicates the potential of these compounds in developing future antifungal treatments (Lima-Neto et al., 2012).
Antioxidant Properties
Triazole derivatives have also been investigated for their antioxidant properties. Studies involving compounds like 1-(3-chlorophenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide have revealed promising antioxidant and antiradical activities, suggesting their utility in potential therapeutic applications (Bekircan et al., 2008).
Corrosion Inhibition
Another interesting application of triazole derivatives is in corrosion inhibition. Research on similar compounds has shown that they can act as effective inhibitors for mild steel corrosion in acidic media. This property is critical in industrial applications for protecting metals against corrosion (Lagrenée et al., 2002).
Antiproliferative Activity
Triazole derivatives bearing chlorophenyl moieties have been shown to possess antiproliferative activity against various cancer cell lines. This suggests their potential application in the development of novel cancer therapies (Ma et al., 2017).
properties
IUPAC Name |
1-(3-chlorophenyl)-N-(oxolan-2-ylmethyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O2/c15-10-3-1-4-11(7-10)19-9-13(17-18-19)14(20)16-8-12-5-2-6-21-12/h1,3-4,7,9,12H,2,5-6,8H2,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWLRTIJHLKKIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CN(N=N2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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